(S)-Sertaconazole

Vue d'ensemble

Description

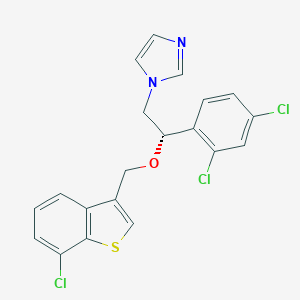

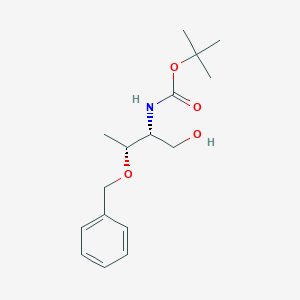

Sertaconazole, also known as (S)-sertaconazole, is a broad-spectrum antifungal agent belonging to the azole class of drugs. It is used to treat various fungal infections, such as tinea, dermatophytosis, and candidiasis. It is also used in the treatment of onychomycosis, a fungal infection of the nails. Sertaconazole is a synthetic derivative of itraconazole, another antifungal agent. It has a wide range of antifungal activities, including activity against dermatophytes, yeasts, and molds.

Applications De Recherche Scientifique

Antifungal Efficacy and Tolerability

- Efficacy in Dermatophytosis: (S)-Sertaconazole demonstrates superior efficacy and tolerability compared to miconazole in treating cutaneous dermatophytosis. It significantly decreases symptom scores and offers complete clinical cure in a higher percentage of patients (Sharma et al., 2011).

Broad-Spectrum Antifungal Activity

- Wide Range of Applications: Sertaconazole is effective against a variety of dermatophytes, yeasts (including Candida), and some opportunistic filamentous fungi and Gram-positive bacteria. It maintains antifungal activity in clinical isolates showing reduced susceptibility to other azoles (Croxtall & Plosker, 2009).

Use in Superficial Candidiasis

- Effectiveness Against Candidiasis: Sertaconazole shows potent antifungal action against skin and mucosal mycoses such as cutaneous, genital, and oral candidiasis, and tinea pedis. Its action includes inhibition of ergosterol biosynthesis and disruption of the fungal cell wall (Carrillo-Muñoz et al., 2013).

Comparison with Other Antifungals

- Comparative Efficacy: In a study comparing sertaconazole with terbinafine and luliconazole, sertaconazole showed superior relief in symptoms like pruritus in patients with dermatophytoses. All groups demonstrated equivalent negative mycological assessment, indicating no recurrence of the disease (Jerajani et al., 2013).

Novel Formulations and Delivery Systems

- Nail Patch Formulation: A study explored the use of sertaconazole-containing nail patches for treating onychodystrophy and onychomycosis. These patches showed effective penetration of sertaconazole into the nail without systemic absorption, suggesting a promising treatment option (Susilo et al., 2006).

- Cubosomes for Corneal Targeting: Sertaconazole nitrate loaded cubosomes (STZ-CUBs) have been developed for managing fungal keratitis. They show enhanced permeability and mucoadhesive behavior, offering a novel delivery system for targeting the infected cornea (Younes et al., 2018).

Propriétés

IUPAC Name |

1-[(2S)-2-[(7-chloro-1-benzothiophen-3-yl)methoxy]-2-(2,4-dichlorophenyl)ethyl]imidazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H15Cl3N2OS/c21-14-4-5-16(18(23)8-14)19(9-25-7-6-24-12-25)26-10-13-11-27-20-15(13)2-1-3-17(20)22/h1-8,11-12,19H,9-10H2/t19-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JLGKQTAYUIMGRK-LJQANCHMSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=C1)Cl)SC=C2COC(CN3C=CN=C3)C4=C(C=C(C=C4)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC2=C(C(=C1)Cl)SC=C2CO[C@H](CN3C=CN=C3)C4=C(C=C(C=C4)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H15Cl3N2OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

437.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(S)-Sertaconazole | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[3-(3,4-dihydroxyphenyl)propyl]acetamide](/img/structure/B137961.png)

![2-Bromo-N-[4-(2-fluorobenzoyl)-1,3-dimethyl-1H-pyrazol-5-yl]-acetamide](/img/structure/B137982.png)

![N'-hydroxy-2-[3-(trifluoromethyl)phenyl]ethanimidamide](/img/structure/B137985.png)